

Chemical stability and degradation pathways of Terlipressin Acetate

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An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of **Terlipressin Acetate**

Introduction

Terlipressin Acetate, a synthetic analogue of the natural hormone vasopressin, is a critical therapeutic agent for managing conditions such as hepatorenal syndrome and bleeding esophageal varices.[1][2] As a peptide-based prodrug, Terlipressin is converted in vivo to its active metabolite, lysine-vasopressin, through the enzymatic cleavage of its N-terminal glycyl residues.[3][4] The inherent chemical structure of Terlipressin, which includes a disulfide bridge and multiple amide bonds, makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation.[1][5]

Understanding the chemical stability and degradation mechanisms of **Terlipressin Acetate** is paramount for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability profile of **Terlipressin Acetate**, detailing its degradation under various stress conditions, outlining the primary degradation pathways, and presenting the experimental protocols used for its stability assessment.

Chemical Stability Profile

The stability of **Terlipressin Acetate** is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][6][7]



Effect of pH and Hydrolytic Degradation

Terlipressin Acetate's stability is highly pH-dependent. The molecule is most stable in acidic conditions, specifically within a pH range of 3 to 4.[8] Aqueous formulations have been developed that are stable at a pH of 3.4 to 5.0 for up to two years at room temperature.[3]

Forced degradation studies have demonstrated that Terlipressin is susceptible to degradation under acidic, neutral, and basic conditions.[1][9]

- Acidic Conditions: In a study using 0.2 M hydrochloric acid at 50°C, the concentration of Terlipressin decreased to 86.23% after 3 hours.[5]
- Basic Conditions: The peptide is also known to undergo degradation in alkaline environments.[6][7][9]
- Neutral Conditions: While more stable than in acidic or basic solutions, some degradation is observed under neutral conditions.[1][9] A study at 50°C showed that Terlipressin in an aqueous solution at pH 4.9 and in a phosphate buffer at pH 7.0 was stable over a 3-hour period.[5] Another study in an acetic acid-sodium acetate buffer at pH 4.5 and 37°C showed minimal degradation over 12 hours.[10]

The primary hydrolytic degradation pathways involve the cleavage of peptide bonds and deamidation of asparagine and glutamine residues.[1]

Effect of Temperature (Thermal Degradation)

Elevated temperatures accelerate the degradation of **Terlipressin Acetate**. One study indicated that the drug undergoes thermal degradation when heated on a boiling water bath for 30 minutes.[7] Another study reported a degradation of 0.36% when heated at 60°C for 30 minutes.[7] Lyophilized Terlipressin is stable at room temperature for up to three weeks but should be stored at -18°C or below for long-term storage.[11] Commercial lyophilized products are recommended to be stored at 2°C to 8°C.[12][13]

Oxidative Degradation

Terlipressin is highly susceptible to oxidative degradation, primarily due to the presence of a disulfide bridge between cysteine residues and other sensitive amino acids like tyrosine.[1][14]



Forced degradation studies using hydrogen peroxide have shown significant degradation.

- In one experiment, exposure to 6% hydrogen peroxide at 50°C resulted in a dramatic decrease in Terlipressin concentration to just 8.52% of the initial value after 3 hours.[5]
- Another study using 3% hydrogen peroxide for 30 minutes on a boiling water bath also showed mild degradation.[7]

Oxidative stress can lead to the formation of various degradation products, including those with modified amino acid residues and cleavage of the disulfide bond.[1][15]

Photodegradation

Studies on the photochemical degradation of Terlipressin have yielded varied results. One study reported that Terlipressin is susceptible to photochemical degradation.[6][7] However, another detailed experiment where a Terlipressin solution was exposed to UV light for 24 hours showed no degradation.[7] Due to these conflicting reports and general recommendations for peptide drugs, it is advised to protect **Terlipressin Acetate** from light during storage.[12][13]

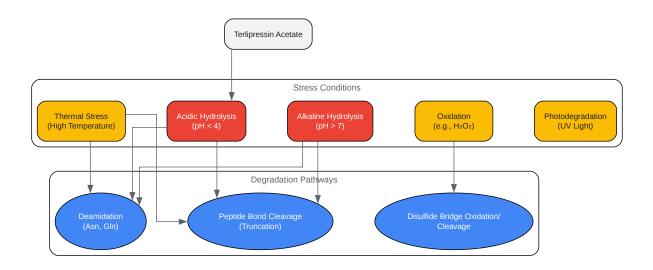
Degradation Pathways

The degradation of **Terlipressin Acetate** proceeds through several chemical pathways, leading to a variety of degradation products (DPs). A comprehensive study identified a total of eleven distinct DPs under various stress conditions.[1][9] The primary degradation pathways include hydrolysis, oxidation, deamidation, and truncation.[1]

- Hydrolysis: Cleavage of the peptide backbone at various positions.
- Oxidation: Modification of the disulfide bridge or susceptible amino acid side chains.
- Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to aspartic acid and glutamic acid, respectively.[1]
- Truncation: Loss of one or more amino acid residues from the peptide chain, such as the formation of des-glycine or des-(1-3)-terlipressin.[1][3]
- Acetylation: Addition of an acetyl group.[1]



A visual representation of the main degradation triggers is provided below.



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Primary triggers for Terlipressin Acetate degradation.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies.

Table 1: Forced Degradation of Terlipressin Acetate at 50°C



Stress Condition	Concentration	Duration (min)	% Terlipressin Remaining	Reference
0.2 M HCI	0.17 mg/mL	180	86.23%	[5]
6% H ₂ O ₂	0.17 mg/mL	180	8.52%	[5]
Aqueous Solution (pH 4.9)	0.17 mg/mL	180	No degradation peak observed	[5]

| Phosphate Buffer (pH 7.0) | 0.17 mg/mL | 180 | No degradation peak observed |[5] |

Table 2: Forced Degradation of **Terlipressin Acetate** (30 min duration)

Stress Condition	Temperature	% Degradation	Reference
3% H ₂ O ₂	Boiling water bath	0.08%	[7]
Thermal	60°C	0.06%	[7]
1 N HCl	Boiling water bath	Nil	[7]
1 N NaOH	Boiling water bath	Nil	[7]

| UV Light | Room Temperature (24h) | Nil |[7] |

Note: The conflicting results regarding acid/base hydrolysis in Table 1 and Table 2 are from different studies with distinct experimental conditions (e.g., molarity of acid/base, temperature, duration), which likely accounts for the observed differences.

Table 3: Stability of Reconstituted Terlipressin in Acetic Acid-Sodium Acetate Buffer (pH 4.5) at 37°C



Duration (hours)	Purity (%)	Reference
0	99.82	[10]
1	99.82	[10]
2	99.76	[10]
4	99.68	[10]
8	99.67	[10]

| 12 | 99.59 |[<mark>10</mark>] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols adapted from published stability-indicating methods.

Stability-Indicating RP-HPLC Method

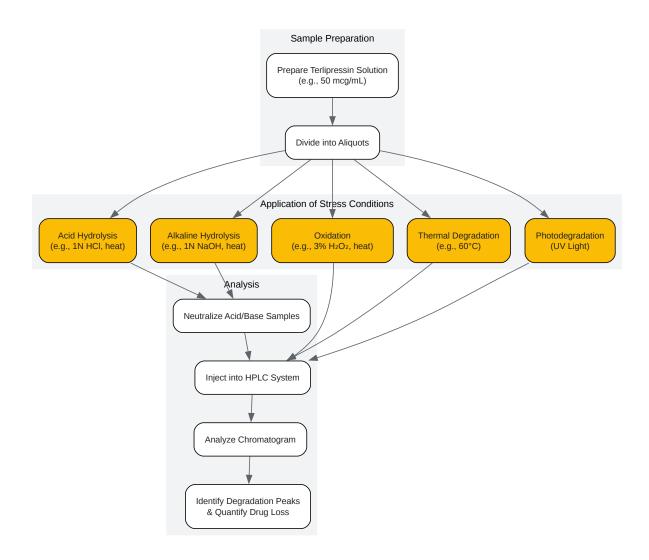
This method is designed to separate Terlipressin from its degradation products.[6][7][16]

- Instrumentation: HPLC system with a UV detector.[16]
- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size).[6][7][16]
- Mobile Phase: A mixture of Acetonitrile and monobasic potassium phosphate solution (35:65 v/v). The pH of the phosphate buffer is adjusted to 3.5 with diluted orthophosphoric acid.[6]
 [7][16] The mobile phase should be filtered and degassed.[7]
- Flow Rate: 1.5 mL/min.[6][7][16]
- Detection Wavelength: 280 nm.[6][7][16]
- Injection Volume: 20 μL.[6][7][16]
- Retention Time: Approximately 10.05 minutes for Terlipressin.[6][7]

Forced Degradation (Stress Testing) Protocol



The following workflow illustrates the typical steps involved in a forced degradation study of **Terlipressin Acetate**.





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Workflow for a forced degradation study of Terlipressin.

Detailed Stress Conditions:[7]

- Acid-Induced Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 1 N HCl. Heat on a boiling water bath for 30 minutes. Cool, neutralize with 1 N NaOH, and dilute to volume with mobile phase.[7]
- Alkali-Induced Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 1 N NaOH. Heat on a boiling water bath for 30 minutes. Cool, neutralize with 1 N HCl, and dilute to volume with mobile phase.
- Oxidative Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 3.0% H₂O₂. Heat on a boiling water bath for 30 minutes. Cool and dilute to volume with mobile phase.[7]
- Thermal Degradation: Place a solution of Terlipressin on a boiling water bath for 30 minutes. Cool and dilute to volume with mobile phase.[7]
- Photochemical Degradation: Expose a solution of Terlipressin to UV light for 24 hours.[7]

Conclusion

Terlipressin Acetate is a complex peptide drug with specific stability requirements. It is most stable in a lyophilized state at refrigerated temperatures and in acidic aqueous solutions (pH 3-5). The primary degradation pathways are hydrolysis and oxidation, which are accelerated by basic conditions, high temperatures, and the presence of oxidizing agents. The susceptibility to light is not definitively established but protection from light is recommended. A validated stability-indicating HPLC method is essential for accurately quantifying Terlipressin and its degradation products, ensuring the quality and efficacy of its pharmaceutical formulations. This knowledge is critical for researchers and professionals involved in the development, manufacturing, and clinical use of **Terlipressin Acetate**.



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